4-((1,4,5,6-Tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide
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Overview
Description
4-((1,4,5,6-Tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrimidine ring, a sulfur atom, a methyl group, and a benzonitrile moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,5,6-tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide typically involves the following steps:
Condensation Reaction: Diamines are condensed with appropriate carbonyl compounds, imino ethers, amidines, or nitriles to form the tetrahydropyrimidine ring.
Selective Reduction: Pyrimidines are selectively reduced to obtain the partially reduced tetrahydropyrimidine structure.
Thiolation: The resulting tetrahydropyrimidine is then reacted with a suitable thiolating agent to introduce the sulfur atom.
Bromination: The thiolated compound is further brominated to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring optimal reaction conditions, and maintaining stringent quality control measures to achieve high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the thiol group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be employed to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiol group.
Amines: Formed by the reduction of the nitrile group.
Substitution Derivatives: Various derivatives formed by nucleophilic substitution at the sulfur atom.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-((1,4,5,6-tetrahydropyrimidin-2-ylthio)methyl)benzonitrile hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine: A related compound with a pyridine ring instead of a benzonitrile group.
2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl]furan: Another tetrahydropyrimidine derivative with a furan ring.
Properties
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)benzonitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S.BrH/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12;/h2-5H,1,6-7,9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWVLYRWVVMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)C#N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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